ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate
Description
Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate is a synthetic organic compound with the molecular formula C19H17NO4 and a molecular weight of 323.348 g/mol. This compound features a chromenylcarbonyl group attached to an aminobenzoate ester, making it a member of the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-(2H-chromene-3-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-23-19(22)13-7-9-16(10-8-13)20-18(21)15-11-14-5-3-4-6-17(14)24-12-15/h3-11H,2,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQILMLLDZCAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3-formylchromone in the presence of a suitable esterification agent such as ethyl chloroformate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form chromone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate involves its interaction with various molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The compound can inhibit the activity of certain enzymes, leading to reduced production of reactive oxygen species (ROS) and inflammatory mediators .
Comparison with Similar Compounds
Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate can be compared with other chromene derivatives such as:
Coumarin: Known for its anticoagulant properties.
Chromone: Studied for its anti-inflammatory and anticancer activities.
Flavone: Investigated for its antioxidant and antimicrobial properties.
Biological Activity
Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antioxidant, anti-inflammatory, and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a chromene moiety which is known for its diverse biological activities. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in oxidative stress and inflammation. The chromene structure is known to inhibit specific enzymes that lead to reduced production of reactive oxygen species (ROS) and inflammatory mediators. This compound has been shown to modulate several pathways:
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : It exhibits activity against various bacterial strains.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Bacillus subtilis | 30 µg/mL |
These results suggest its potential as a therapeutic agent in treating bacterial infections.
Antioxidant Activity
The compound's antioxidant capacity has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. The results indicate that it possesses a high degree of free radical scavenging activity, comparable to established antioxidants like ascorbic acid.
Anti-inflammatory Activity
In animal models, this compound has been shown to reduce inflammation markers significantly. A study indicated that the compound decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. In vitro assays on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that it inhibits cell proliferation effectively.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 | 25 µM |
| HeLa | 30 µM |
Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and cell cycle arrest at the G1 phase.
Case Studies
- Antimicrobial Efficacy Study : A study published in Chemical and Pharmaceutical Bulletin highlighted the antimicrobial effects of this compound against resistant bacterial strains, demonstrating its potential application in antibiotic development .
- Anticancer Research : A recent investigation into its anticancer properties showed promising results in inhibiting tumor growth in xenograft models, suggesting a pathway involving apoptosis induction .
- Inflammation Model Study : In a murine model of acute inflammation, treatment with this compound resulted in a significant reduction of edema compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate?
- Methodology : A common approach involves coupling chromen-3-carbonyl chloride with ethyl 4-aminobenzoate under basic conditions. Evidence from analogous compounds (e.g., ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate) suggests refluxing in polar aprotic solvents like dioxane with catalytic triethylamine to drive the reaction . Intermediate steps may include deamination or hydrazine hydrate treatment to introduce functional groups.
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in solvents like ethyl acetate/hexane .
Q. How is the purity and structural integrity of the compound validated?
- Analytical Techniques :
- TLC : Confirm purity using silica-gel plates with UV visualization .
- Spectroscopy :
- 1H/13C-NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl carbons (δ 165–170 ppm) .
- IR : Identify amide (N–H stretch: ~3300 cm⁻¹) and ester (C=O stretch: ~1720 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinned crystals or high disorder) be resolved during structure refinement?
- SHELXL Features :
- For twinned data, use the TWIN and BASF commands to model twin domains. High-resolution data (>1.0 Å) benefit from anisotropic displacement parameters (ADPs) and Hirshfeld atom refinement .
- For disorder, apply PART and SUMP restraints to split atoms over multiple sites while maintaining reasonable geometry .
Q. What methodologies are effective for evaluating the bioactivity of this compound?
- Antimicrobial Assays :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 μg/mL) in Mueller-Hinton broth and incubate at 37°C for 18–24 hours .
- Schiff Base Derivatives : Modify the amino group to enhance bioactivity. For example, Mannich bases of ethyl-4-(2-oxindolin-3-ylidene amino) benzoate showed enhanced activity against Candida spp. .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Lipophilicity (logP) : Determine experimentally via HPLC (e.g., C18 column, methanol/water mobile phase) or calculate using ChemAxon or ACD/Labs . Optimal logP values (2–5) improve membrane permeability .
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase). Prioritize derivatives with high binding affinity (ΔG < −8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
